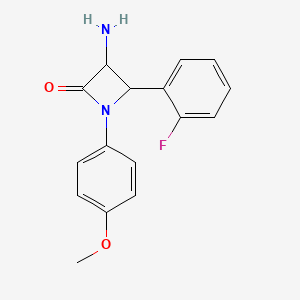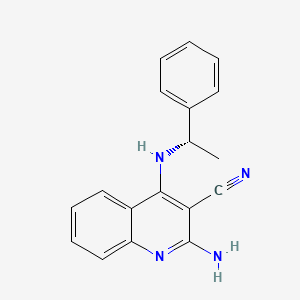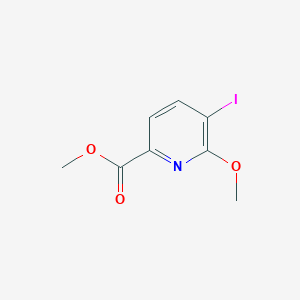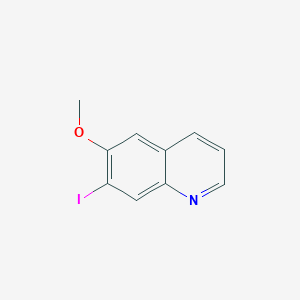![molecular formula C15H13ClN2S B11838035 2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B11838035.png)
2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a thieno[2,3-d]pyrimidine precursor with benzyl chloride and ethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thieno[2,3-d]pyrimidines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothieno[2,3-d]pyrimidines.
科学的研究の応用
2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
作用機序
The mechanism of action of 2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites. This inhibition can lead to the disruption of cell cycle progression and induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine
- 2-Benzyl-4-chloro-6-propylthieno[2,3-d]pyrimidine
- 2-Benzyl-4-chloro-6-isopropylthieno[2,3-d]pyrimidine
Uniqueness
2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at position 6 can affect the compound’s lipophilicity and its ability to interact with biological targets compared to its methyl or propyl analogs.
特性
分子式 |
C15H13ClN2S |
|---|---|
分子量 |
288.8 g/mol |
IUPAC名 |
2-benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H13ClN2S/c1-2-11-9-12-14(16)17-13(18-15(12)19-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
InChIキー |
HHKQERSWCVQKDI-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(S1)N=C(N=C2Cl)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[8,8'-Biquinoline]-7,7'-diol](/img/structure/B11837977.png)




![tert-Butyl 7-(2-aminoethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11838017.png)

![(8R,9S,13S,14S,16R,17R)-1,2-dideuterio-3-deuteriooxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol](/img/structure/B11838023.png)


![2-Bromo-5-butyl-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B11838041.png)


